molecular formula C14H15NO3 B12525515 N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide CAS No. 655242-11-8

N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide

Cat. No.: B12525515
CAS No.: 655242-11-8
M. Wt: 245.27 g/mol
InChI Key: DPKTYRBOWFAKNB-UHFFFAOYSA-N
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Description

N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide is a chemical compound with a complex structure that includes a methoxy group, a phenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of a phenylacetylene derivative with a methoxy-substituted acyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methoxy-3-oxo-5-phenylpent-4-en-2-yl)acetamide
  • N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both methoxy and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

655242-11-8

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

N-(1-methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide

InChI

InChI=1S/C14H15NO3/c1-11(16)15-13(10-18-2)14(17)9-8-12-6-4-3-5-7-12/h3-7,13H,10H2,1-2H3,(H,15,16)

InChI Key

DPKTYRBOWFAKNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(COC)C(=O)C#CC1=CC=CC=C1

Origin of Product

United States

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